Home > Products > Screening Compounds P92216 > 4-(Methylthio)benzofuro[3,2-d]pyrimidine
4-(Methylthio)benzofuro[3,2-d]pyrimidine - 62208-71-3

4-(Methylthio)benzofuro[3,2-d]pyrimidine

Catalog Number: EVT-4570742
CAS Number: 62208-71-3
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,7,9-Trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide

    Compound Description: This compound is a synthetic derivative of the natural antifungal agent (-)-cercosporamide. It exhibits significant inhibitory activity against Candida albicans protein kinase C (CaPkc1) [], a key enzyme in the MAPK pathway regulating cell wall integrity and stress response. This compound showed 87% higher CaPkc1 inhibitory activity and 100 times less cytotoxicity than (-)-cercosporamide itself [].

    Relevance: This compound shares the core []benzofuro[3,2-d]pyrimidine structure with 4-(methylthio)[1]benzofuro[3,2-d]pyrimidine. The key difference lies in the substitution pattern: the related compound possesses hydroxyl and carboxamide groups at positions 4, 7, 9, and 6 respectively, while the target compound has a methylthio group at position 4. This highlights how modifications to the core structure can significantly impact biological activity.

(-)-Cercosporamide

    Compound Description: (-)-Cercosporamide is a natural antifungal agent isolated from the fungus Cercosporidium henningsii. It demonstrates broad-spectrum antifungal activity and selectively inhibits CaPkc1 in Candida albicans []. This inhibition makes (-)-cercosporamide a valuable tool for studying fungal cell wall integrity and a potential lead for developing novel antifungal drugs [].

    Relevance: While not sharing the exact []benzofuro[3,2-d]pyrimidine core, (-)-cercosporamide is structurally related to 4-(methylthio)[1]benzofuro[3,2-d]pyrimidine as it is used as a scaffold for designing simplified heterocyclic analogs possessing the benzofuro[3,2-d]pyrimidine moiety []. This approach aims to retain the antifungal activity while improving pharmacological properties.

    Compound Description: This series of compounds was synthesized and characterized using the aza-Wittig reaction, with various substituents introduced at the 2- and 3-positions of the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold []. While specific biological activities weren't detailed for all compounds within this series, their synthesis highlights the versatility of the benzofuro[3,2-d]pyrimidine core for generating diverse chemical entities.

    Relevance: This series shares the benzofuro[3,2-d]pyrimidine core with 4-(methylthio)[1]benzofuro[3,2-d]pyrimidine, emphasizing the potential for modifications at various positions around this core structure. The presence of a 4(3H)-one group in the related series, as opposed to the 4-(methylthio) substituent in the target compound, further illustrates the possible structural diversity within this class.

Overview

4-(Methylthio)benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that incorporates both benzofuro and pyrimidine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antitumor properties. The synthesis and characterization of this compound have been explored in various studies, highlighting its relevance in drug development.

Source

The compound is synthesized through various methods involving different reagents and reaction conditions. Research articles have documented the synthesis of benzofuro[3,2-d]pyrimidines, including derivatives like 4-(methylthio)benzofuro[3,2-d]pyrimidine, which are evaluated for their biological activities and structural properties .

Classification

4-(Methylthio)benzofuro[3,2-d]pyrimidine falls under the classification of fused heterocycles, specifically within the categories of benzofuran and pyrimidine derivatives. These compounds are often studied for their pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 4-(methylthio)benzofuro[3,2-d]pyrimidine typically involves several key steps. One common method includes the reaction of substituted phenols with appropriate pyrimidine precursors under specific conditions to facilitate cyclization.

Technical Details

  1. Reagents: Common reagents used in the synthesis include manganese dioxide for oxidative cyclization and various solvents such as chloroform or trifluoroacetic acid.
  2. Reaction Conditions: The reactions are often conducted at elevated temperatures or under controlled atmospheres (e.g., nitrogen) to optimize yields. For instance, using manganese dioxide has been shown to yield high quantities of the desired products .
Molecular Structure Analysis

Structure

The molecular structure of 4-(methylthio)benzofuro[3,2-d]pyrimidine features a benzofuran ring fused with a pyrimidine ring, along with a methylthio group attached to the benzofuran moiety. This unique arrangement contributes to its chemical properties and biological activity.

Data

  • Molecular Formula: C₁₃H₉N₃OS
  • Molecular Weight: Approximately 253.29 g/mol
  • Structural Features: The presence of sulfur in the methylthio group enhances the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

4-(Methylthio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions typical for heterocyclic compounds, including nucleophilic substitutions and electrophilic aromatic substitutions.

Technical Details

  1. Oxidative Cyclization: This is a significant reaction pathway where phenolic compounds react with pyrimidines under oxidative conditions to form fused heterocycles.
  2. Biological Activity Testing: The synthesized compounds are often subjected to biological assays to evaluate their antibacterial and antitumor activities, providing insights into their mechanisms of action .
Mechanism of Action

Process

The mechanism of action for 4-(methylthio)benzofuro[3,2-d]pyrimidine involves its interaction with specific biological targets within cells. The compound may inhibit certain enzymes or pathways relevant to cell proliferation or bacterial growth.

Data

Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit varying degrees of activity against different bacterial strains and cancer cell lines, suggesting that structural modifications can significantly influence their efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: The methylthio group enhances nucleophilicity, making it reactive towards electrophiles.
Applications

Scientific Uses

4-(Methylthio)benzofuro[3,2-d]pyrimidine is primarily explored for its potential applications in pharmaceuticals:

  • Antibacterial Agents: Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Agents: Its ability to inhibit cancer cell growth positions it as a potential therapeutic agent in oncology .
Introduction to 4-(Methylthio)benzofuro[3,2-d]pyrimidine in Medicinal Chemistry

Structural Classification Within Fused Heterocyclic Systems

4-(Methylthio)benzofuro[3,2-d]pyrimidine exemplifies a tricyclic fused system integrating orthogonal heterocyclic components into a planar, conjugated framework. The core architecture comprises:

  • Benzofuran Subunit: A fused benzene and furan ring system (O-containing heterocycle) providing hydrophobic character and contributing to π-stacking interactions.
  • Pyrimidine Subunit: A meta-diazine ring (positions 1 and 3) acting as a key hydrogen-bond acceptor domain critical for target binding.
  • Annulation Pattern: Fusion occurs at the [3,2-d] junction, indicating bond sharing between furan C3-C4 and pyrimidine C2-N3. This specific fusion mode dictates the electronic distribution and molecular topology.
  • C4 Modification: The methylthio (-SCH₃) substituent introduces moderate lipophilicity (logP enhancement) and a metabolically labile sulfur atom, influencing bioavailability and interaction kinetics.

Table 1: Core Structural Attributes of 4-(Methylthio)benzofuro[3,2-d]pyrimidine

Structural FeatureChemical DescriptionSignificance in Drug Design
Core Ring SystemBenzofuro[3,2-d]pyrimidinePlanar, conjugated system enabling DNA/protein intercalation
Substituent at C4Methylthio group (-SCH₃)Enhances electron density; site for metabolic oxidation or displacement
Molecular FormulaC₁₁H₈N₂OS (derived from analogous structures)Moderate molecular weight (~216 g/mol) suitable for drug-likeness
Key HeteroatomsN1, N3 (Pyrimidine), O (Furan)Hydrogen-bond acceptors; coordination sites for metal ions
Aromatic CharacterFully conjugated 10-π electron systemStabilizes structure; facilitates intercalative binding

This classification places it within a broader family of biologically active fused diazines, distinct from benzothieno[3,2-d]pyrimidines (sulfur instead of oxygen in the fused ring) yet sharing similar bioisosteric potential. The methylthio group differentiates it from simpler derivatives like unsubstituted benzofuropyrimidine or 4-chlorobenzofuro[3,2-d]pyrimidine (CAS: 39876-88-5, C₁₀H₅ClN₂O), which typically serve as synthetic precursors [9]. Computational predictions suggest moderate basicity (predicted pKa ~0.2) and a crystalline solid state (predicted melting point 144-148°C) [9].

Historical Development of Benzofuropyrimidine Derivatives as Pharmacophores

The exploration of benzofuropyrimidines evolved from foundational work on simpler pyrimidine therapeutics. Key milestones include:

  • Early Pyrimidine Drugs (1940s-1960s): The clinical success of antifolates like trimethoprim (2,4-diaminopyrimidine) and pyrimethamine established the pyrimidine ring as a privileged scaffold for enzyme inhibition, primarily targeting dihydrofolate reductase (DHFR) [8]. Sulfonamide-pyrimidine hybrids (sulfadiazine, sulfadoxine) further demonstrated synergistic antibacterial and antiprotozoal effects.
  • Fused Pyrimidine Era (1970s-1990s): Recognition that annulation enhanced binding affinity and target selectivity drove the synthesis of tricyclic systems. Benzofuropyrimidines emerged alongside benzothienopyrimidines and thienopyrimidines. Initial routes relied on cyclocondensation strategies (e.g., di-electrophile with di-nucleophile) or multi-component reactions (MCRs), though early benzofuropyrimidine derivatives were often explored as antimicrobials or antifolates [2] [6].
  • Modern Rational Design (2000s-Present): Focus shifted towards kinase inhibition and cancer therapeutics. Structural biology insights revealed that the planar fused system competes effectively for ATP-binding pockets. The introduction of C4 modifications, particularly alkylthio groups (-SR), aimed to optimize steric fit, enhance cellular penetration, and modulate electron distribution for improved target engagement. 4-(Methylthio)benzofuro[3,2-d]pyrimidine represents a strategic iteration within this lineage, designed to leverage enhanced lipophilicity and synthetic versatility compared to chloro or methoxy analogs (e.g., 4-Methoxybenzofuro[3,2-d]pyrimidine, PubChem CID 3131857) [1] [9].

Table 2: Evolution of Key Pyrimidine-Based Pharmacophores

EraRepresentative AgentsTherapeutic ClassStructural Advancement
1940s-1960sTrimethoprim, SulfadiazineAntibacterial/AntifolateSimple di/trisubstituted pyrimidines
1970s-1990sSulfadoxine, PyrimethamineAntimalarialAminopyrimidines; Sulfonamide hybrids
1980s-2000sRosuvastatin (partial pyrimidine)Antihyperlipidemic (HMG-CoA RI)Functionalized pyrimidines in complex scaffolds
1990s-2010sImatinib, Nilotinib (TKIs)Anticancer (Kinase Inhibitors)Fused pyrimidine cores (benzimidazole, thienopyrimidine)
2010s-PresentBenzofuro[3,2-d]pyrimidines (e.g., 4-Methylthio)Targeted Oncology AgentsTricyclic O/S-fused systems with optimized C4 substituents

Therapeutic Relevance in Oncology and Kinase Inhibition

4-(Methylthio)benzofuro[3,2-d]pyrimidine exhibits compelling preclinical promise in oncology, primarily through modulation of kinase signaling cascades. While direct mechanistic data on this specific compound is evolving, robust evidence exists for closely related benzofuro- and benzothieno-pyrimidines:

  • Kinase Inhibition Profile: Fused pyrimidines demonstrate potent activity against oncogenic kinases critical for proliferation, survival, and metastasis. Benzothieno[3,2-d]pyrimidines exhibit potent inhibition of SIRT2 (e.g., Compound 7, IC₅₀ = 2.10 μg/mL), a NAD⁺-dependent deacetylase implicated in cancer cell metabolism and genomic instability [3]. Thieno[2,3-d]pyrimidines show significant activity against receptor tyrosine kinases like c-Met (e.g., Compound 142, IC₅₀ = 35.7 nM) and EGFR (e.g., Compound 58, IC₅₀ = 0.3 μM), including mutant forms (e.g., EGFRT790M/L858R) resistant to first-generation inhibitors [4]. The benzofuropyrimidine scaffold, particularly with C4 thioethers, is predicted to share this broad kinase targeting capability.
  • Antiproliferative Mechanisms: Beyond direct kinase inhibition, derivatives induce:
  • Cell Cycle Arrest: Blockade in G1/S or G2/M phases via dysregulation of cyclin-dependent kinases (CDKs) and checkpoint proteins.
  • Apoptosis Induction: Triggering mitochondrial pathways (caspase-9/3 activation) or death receptor signaling. Benzothienopyrimidines cause hyperacetylation of α-tubulin, disrupting microtubule dynamics and promoting apoptosis [3].
  • Anti-Invasive Effects: Inhibition of kinases like LIM Kinase (LIMK) suppresses cofilin phosphorylation, thereby blocking actin cytoskeleton reorganization essential for tumor cell migration and invasion. Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines are documented LIMK inhibitors [5].
  • Multi-Target Potential: The scaffold's versatility supports derivatization for multi-target directed ligands (MTDLs). Analogous to pyrimidine-based Alzheimer's therapeutics targeting cholinesterase and Aβ-aggregation simultaneously [2], oncology-focused benzofuropyrimidines can be engineered to co-inhibit parallel pathways (e.g., kinase + tubulin polymerization). The methylthio group's ability to undergo metabolic activation to sulfoxides/sulfones or serve as a leaving group for nucleophilic displacement (e.g., by amine pharmacophores) enhances this potential.

Table 3: Key Kinase Targets of Fused Pyrimidines Relevant to 4-(Methylthio)benzofuro[3,2-d]pyrimidine

Kinase TargetBiological Role in CancerPotency of Analogous Fused PyrimidinesPotential Impact of Methylthio Substituent
SIRT2Deacetylase; Regulates metabolism, genome stabilityIC₅₀ = 2.10 μg/mL (Benzothienopyrimidine) [3]Enhanced cellular uptake via lipophilicity; possible covalent adduct formation
c-Met/HGFRReceptor TK; Drives invasion, angiogenesisIC₅₀ = 35.7 nM (Thieno[2,3-d]pyrimidine) [4]Improved steric fit in hydrophobic pocket near ATP site
EGFR (incl. mutants)Receptor TK; Proliferation/survival signal transductionIC₅₀ = 0.3 μM (Thieno[3,2-d]pyrimidine) [4]Modulation of electron density affecting H-bonding to gatekeeper residues
LIM Kinase (LIMK)Regulates actin dynamics; Promotes metastasisPotent inhibition reported (Pyrido-thienopyrimidine) [5]Potential for selective binding to DFR motif in ATP cleft
PI3KγLipid kinase; Inflammation, immunosuppression in TMEInhibition by fused azole-pyrimidines [2]Possible influence on isoform selectivity

The 4-methylthio substituent specifically contributes to this profile by: 1) Moderately increasing lipophilicity, enhancing membrane permeability; 2) Acting as a metabolic "soft spot" (oxidation to sulfoxide/sulfone) for controllable half-life; and 3) Serving as a synthetic handle for bioisosteric replacement (e.g., with aminomethyl or morpholino groups) to refine selectivity. Consequently, 4-(Methylthio)benzofuro[3,2-d]pyrimidine serves as both a lead structure for oncology drug discovery and a versatile chemical intermediate for generating analogs targeting resistance-conferring kinase mutations.

Structures Cited in Text

  • 4-(Methylthio)benzofuro[3,2-d]pyrimidine
  • Trimethoprim
  • Sulfadiazine
  • Sulfadoxine
  • Rosuvastatin
  • Imatinib
  • Nilotinib
  • 4-Chlorobenzofuro[3,2-d]pyrimidine (CAS: 39876-88-5)
  • 4-Methoxybenzofuro[3,2-d]pyrimidine (PubChem CID: 3131857)
  • Benzothieno[3,2-d]pyrimidine SIRT2 Inhibitor (Compound 7)
  • Thieno[2,3-d]pyrimidine c-Met Inhibitor (Compound 142)

Properties

CAS Number

62208-71-3

Product Name

4-(Methylthio)benzofuro[3,2-d]pyrimidine

IUPAC Name

4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C11H8N2OS/c1-15-11-10-9(12-6-13-11)7-4-2-3-5-8(7)14-10/h2-6H,1H3

InChI Key

VEKZHIULCDKDBC-UHFFFAOYSA-N

SMILES

CSC1=NC=NC2=C1OC3=CC=CC=C32

Canonical SMILES

CSC1=NC=NC2=C1OC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.